molecular formula C8H9ClN4 B3047676 6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride CAS No. 1431963-37-9

6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride

Cat. No. B3047676
CAS RN: 1431963-37-9
M. Wt: 196.64
InChI Key: RHKQOJRFHKZUTB-UHFFFAOYSA-N
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Description

“6-(1H-Imidazol-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 681004-51-3. It has a molecular weight of 160.18 and its linear formula is C8 H8 N4 . It is a product of Atlantic Research Chemicals Ltd .


Molecular Structure Analysis

The molecular structure of “6-(1H-Imidazol-1-yl)pyridin-3-amine” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

It is highly soluble in water and other polar solvents .

Scientific Research Applications

The chemical compound "6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride" is a derivative that features both pyridine and imidazole groups, significant for its potential applications in various scientific research areas. Given the structural specifics, the interest lies primarily in exploring its utility across different domains of chemistry and biology, excluding direct drug usage, dosage considerations, and side effects.

Catalysis and Complex Formation

Research has unveiled the complex chemistry of compounds related to 2,6-bis-(benzimidazol-2-yl)-pyridine and their significant properties in forming metal complexes, spectroscopy, and biological activities. Such studies pinpoint the unexplored analogs potentially including derivatives like "this compound" for advancing in catalysis and complex formation processes (Boča, Jameson, & Linert, 2011).

Pharmaceutical Design and Biological Activity

The pharmaceutical landscape has explored imidazole scaffolds extensively, highlighting their role in designing selective kinase inhibitors due to their structural affinity and biological activities. These aspects are crucial for designing new drugs and understanding the molecular basis of their action, suggesting that "this compound" could serve as a key intermediate or model compound in drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Enhancing Chemical Synthesis and Green Chemistry

The compound's structure suggests its utility in greener synthesis approaches, aiding in developing recyclable catalyst systems for C-N bond formation, a critical reaction in organic synthesis. This not only aligns with the goals of sustainable chemistry but also opens avenues for synthesizing complex molecules efficiently (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Analytical and Sensing Applications

Given the compound's inherent properties, there's potential for developing novel optical sensors and analytical methods, especially for biological and environmental monitoring. The structural features of "this compound" make it a candidate for such applications, providing a basis for innovative sensing technologies (Jindal & Kaur, 2021).

properties

IUPAC Name

6-imidazol-1-ylpyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-7-1-2-8(11-5-7)12-4-3-10-6-12;;/h1-6H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOZFMSAYZNLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride
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6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride
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6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride
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6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride
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6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride
Reactant of Route 6
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6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride

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